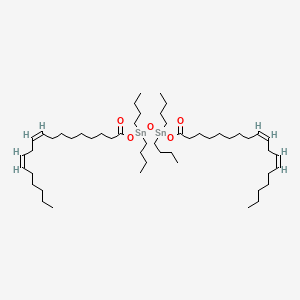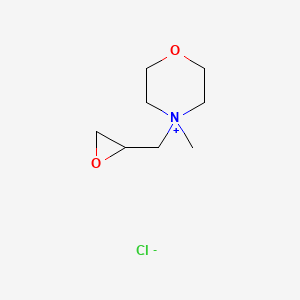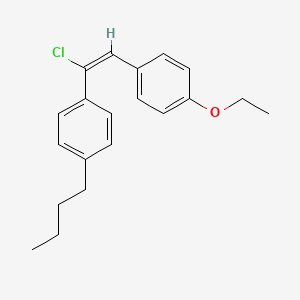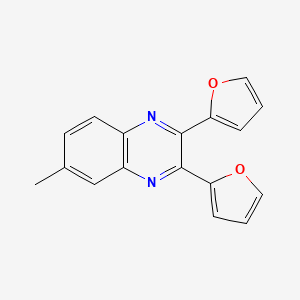
Quinoxaline, 2,3-di-2-furanyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di-2-furanyl-6-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of 2,3-Di-2-furanyl-6-methylquinoxaline includes two furan rings and a methyl group attached to the quinoxaline core, making it a unique and interesting compound for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-2-furanyl-6-methylquinoxaline typically involves the condensation of appropriate furan derivatives with a quinoxaline precursor. One common method is the reaction of 2,3-dichloroquinoxaline with furfurylamine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 2,3-Di-2-furanyl-6-methylquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions: 2,3-Di-2-furanyl-6-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the furan rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
科学的研究の応用
2,3-Di-2-furanyl-6-methylquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Quinoxaline derivatives, including 2,3-Di-2-furanyl-6-methylquinoxaline, are studied for their anticancer properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 2,3-Di-2-furanyl-6-methylquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
類似化合物との比較
Quinoxaline: The parent compound with a simpler structure.
2,3-Di-2-furanylquinoxaline: Lacks the methyl group but has similar furan rings.
6-Methylquinoxaline: Lacks the furan rings but has the methyl group.
Uniqueness: 2,3-Di-2-furanyl-6-methylquinoxaline is unique due to the presence of both furan rings and a methyl group, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various scientific applications .
特性
CAS番号 |
183378-02-1 |
|---|---|
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC名 |
2,3-bis(furan-2-yl)-6-methylquinoxaline |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-12-13(10-11)19-17(15-5-3-9-21-15)16(18-12)14-4-2-8-20-14/h2-10H,1H3 |
InChIキー |
RIIXMSYJNNGZCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


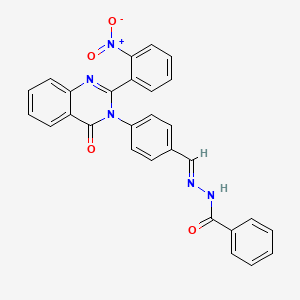

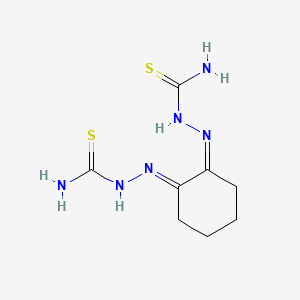
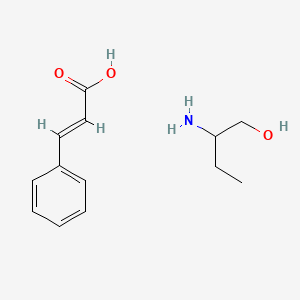
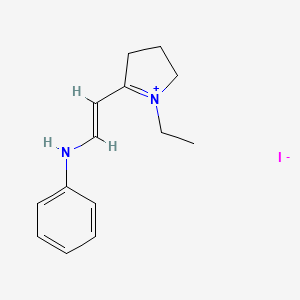
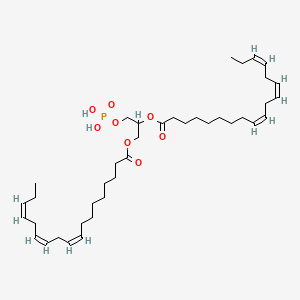
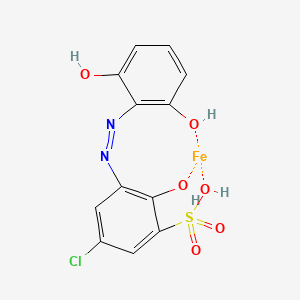

![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
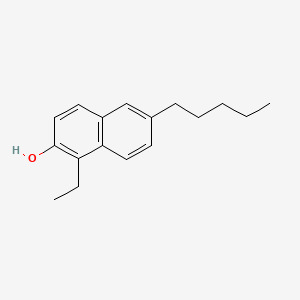
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
